molecular formula C11H14 B12763662 1,2-Dimethylindan, trans- CAS No. 70282-84-7

1,2-Dimethylindan, trans-

Cat. No.: B12763662
CAS No.: 70282-84-7
M. Wt: 146.23 g/mol
InChI Key: DIUGYPAVPJILFZ-DTWKUNHWSA-N
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Description

General Overview of Indan (B1671822) Systems in Organic Chemistry Research

The indan scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a significant motif in organic chemistry. ontosight.ai Indan and its derivatives are subjects of extensive research due to their presence in natural products and their utility as building blocks in the synthesis of more complex molecules. acs.org The versatility of the indan framework allows for a wide range of chemical modifications, leading to a diverse array of compounds with various applications. ontosight.ai

Researchers have explored numerous synthetic routes to access indan derivatives, often focusing on methods that allow for control over the substitution pattern on both the aromatic and aliphatic rings. okstate.edu These synthetic efforts are driven by the need for specific isomers for various studies, including their use as intermediates in the production of chemicals like dyes, pigments, and pharmaceuticals. ontosight.ai The study of indan systems also extends to their role as biomarkers in geological samples, providing insights into the origins of crude oil and coal. mst.edumst.edu

Significance of Stereoisomerism in Indan Scaffolds

Stereoisomerism, the arrangement of atoms in three-dimensional space, plays a crucial role in the properties and applications of indan derivatives. wikipedia.org Molecules with the same chemical formula and connectivity but different spatial orientations are known as stereoisomers. wikipedia.org In the context of the indan scaffold, the presence of stereocenters, typically carbon atoms bonded to four different groups, gives rise to various stereoisomeric forms. mst.edumst.edu

A prominent example of stereoisomerism in the indan family is found in 1,2-dimethylindan. This compound exists as two diastereomers: cis-1,2-dimethylindan and trans-1,2-dimethylindan. In the cis isomer, the two methyl groups are located on the same side of the cyclopentane ring, while in the trans isomer, they are on opposite sides. ontosight.ai This difference in spatial arrangement leads to distinct physical and chemical properties.

The relative stability and formation of these isomers are influenced by the reaction conditions during their synthesis. For instance, certain radical-mediated cyclizations may yield mixtures of cis and trans isomers with modest selectivity, whereas anionic cyclization methods can be highly stereoselective, favoring the formation of the cis isomer. acs.org The stereochemistry of these compounds can be investigated using techniques like Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy, which provides insights into their three-dimensional structure. okstate.edu

The table below summarizes key properties of trans-1,2-Dimethylindan.

PropertyValue
Molecular FormulaC₁₁H₁₄
Molecular Weight146.23 g/mol
Boiling Point220-230°C
StereochemistryRacemic (contains both enantiomers)
Stereocenters2

This data is compiled from multiple sources. ontosight.ainih.gov

Beyond diastereomerism, the presence of chiral centers in indan derivatives like 1,2-dimethylindan means they can also exist as enantiomers—non-superimposable mirror images of each other. wikipedia.org The trans-1,2-dimethylindan, having two chiral centers, exists as a pair of enantiomers. A mixture containing equal amounts of both enantiomers is known as a racemic mixture. nih.gov

Achieving enantiomeric purity, the isolation of a single enantiomer, is a significant challenge and a critical area of research in organic chemistry. This is because different enantiomers of a compound can exhibit vastly different biological activities. wikipedia.org The separation of enantiomers from a racemic mixture is accomplished through a process called chiral resolution.

Classical chiral resolution often involves the use of a chiral resolving agent to form diastereomeric salts with the racemic mixture. onyxipca.com These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by methods like crystallization. onyxipca.com Once separated, the individual enantiomers can be recovered from the diastereomeric salts. Another method is enzymatic kinetic resolution, which utilizes enzymes that react selectively with one enantiomer, allowing for the separation of the unreacted enantiomer. nih.gov The development of efficient chiral resolution techniques is crucial for accessing enantiomerically pure indan derivatives for various applications, including the synthesis of pharmaceuticals. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70282-84-7

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

(1R,2S)-1,2-dimethyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C11H14/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6,8-9H,7H2,1-2H3/t8-,9+/m0/s1

InChI Key

DIUGYPAVPJILFZ-DTWKUNHWSA-N

Isomeric SMILES

C[C@H]1CC2=CC=CC=C2[C@@H]1C

Canonical SMILES

CC1CC2=CC=CC=C2C1C

Origin of Product

United States

Mechanistic Elucidation of Reactions Involving Trans 1,2 Dimethylindan and Analogues

Investigation of Electrophilic Reaction Mechanisms in Indan (B1671822) Formation

Electrophilic aromatic substitution (EAS) is a fundamental process for the synthesis of indan derivatives. byjus.comrahacollege.co.in The mechanism typically involves the generation of an electrophile, its attack on the aromatic ring to form a carbocation intermediate (arenium ion), and subsequent proton removal to restore aromaticity. byjus.comrahacollege.co.in

Formation of Thallonium Ions and Oxythallated Adducts

While direct information on thallonium ion formation in trans-1,2-dimethylindan synthesis is not prevalent in the provided results, the general mechanism of electrophilic addition and substitution can be inferred. In related reactions, the electrophile attacks the π-electrons of an alkene or aromatic ring. savemyexams.com For instance, in the oxymercuration of alkenes, a cyclic mercurinium ion is formed. Similarly, it is plausible that a thallonium ion could be generated as an intermediate in reactions involving thallium-based electrophiles. This would be followed by nucleophilic attack, in this case by an intramolecular aromatic ring, leading to the indan skeleton. The formation of oxythallated adducts would involve the participation of a solvent molecule or another nucleophile in the ring-opening of the thallonium ion intermediate.

Influence of Substituent Electronic Effects on Reaction Rates

Substituents on the aromatic ring significantly influence the rate of electrophilic aromatic substitution by altering the electron density of the ring. lumenlearning.comlibretexts.org Electron-donating groups (EDGs) activate the ring, making it more nucleophilic and accelerating the reaction. masterorganicchemistry.comlibretexts.org Conversely, electron-withdrawing groups (EWGs) deactivate the ring, slowing the reaction down. libretexts.orgmasterorganicchemistry.com

The methyl groups in trans-1,2-dimethylindan are considered activating groups. They donate electron density to the benzene (B151609) ring through an inductive effect and hyperconjugation, thereby stabilizing the carbocation intermediate formed during electrophilic attack. dalalinstitute.com This stabilization lowers the activation energy of the rate-determining step, leading to a faster reaction rate compared to unsubstituted benzene. libretexts.org

Table 1: Effect of Substituents on the Rate of Electrophilic Aromatic Substitution

SubstituentCharacterEffect on Reaction Rate
-OH, -ORActivatingIncreases rate
-CH3, -RActivatingIncreases rate
-HReferenceBaseline rate
-Halogens (F, Cl, Br, I)DeactivatingDecreases rate
-NO2, -CN, -C=ODeactivatingStrongly decreases rate

This table provides a general overview of substituent effects on electrophilic aromatic substitution rates. lumenlearning.comlibretexts.orgmasterorganicchemistry.com

Radical Cation Chemistry and Isomerization Pathways

Radical cations are highly reactive intermediates that can be generated through methods like photoinduced electron transfer (PET) or electrochemical oxidation. wustl.edunih.gov Their chemistry often involves complex rearrangements and isomerizations. nih.gov

Photoinduced Electron Transfer and Deprotonation

Photoinduced electron transfer is a powerful method for generating radical cations. nih.govuochb.cz In the context of indan analogues, irradiation in the presence of an electron-accepting photosensitizer can lead to the formation of the radical cation of the indan derivative. cdnsciencepub.com This radical cation can then undergo deprotonation, typically at a benzylic position, assisted by a base. cdnsciencepub.com The resulting radical can be further reduced and protonated, leading to isomerization of the original molecule. cdnsciencepub.com For example, the photosensitized isomerization of cis-1-methyl-2-phenylcyclopentane to the more stable trans isomer proceeds through such a radical cation deprotonation-reprotonation sequence. cdnsciencepub.com

Conformational Control in Radical Cation Reactivity

The conformation of the substrate plays a crucial role in the reactivity of its radical cation. cdnsciencepub.com For deprotonation of a radical cation to occur efficiently, there must be effective overlap between the singly occupied molecular orbital (SOMO), which is largely associated with the aromatic ring, and the C-H bond being broken. cdnsciencepub.com In the case of cis- and trans-1-methyl-2-phenylcyclopentane, molecular mechanics calculations show that the global minimum conformation of the cis isomer allows for significant orbital overlap, facilitating deprotonation. cdnsciencepub.com In contrast, the low-energy conformations of the trans isomer have poor orbital overlap, making deprotonation much slower. cdnsciencepub.com This conformational control dictates the relative rates of deprotonation and, consequently, the position of the photostationary state in isomerization reactions. cdnsciencepub.com

Stereospecificity and Diastereoselectivity in Reaction Mechanisms

Stereospecificity and diastereoselectivity are key concepts in understanding the three-dimensional outcomes of chemical reactions. A stereospecific reaction is one where different stereoisomers of the starting material react to give different stereoisomers of the product. gpi.ac.inmasterorganicchemistry.com Diastereoselectivity refers to the preferential formation of one diastereomer over another.

In the context of reactions involving trans-1,2-dimethylindan, the stereochemistry of the reactants and the mechanism of the reaction will determine the stereochemistry of the products. For instance, in reactions that proceed through a concerted mechanism, such as some cycloadditions or rearrangements, the stereochemical information from the starting material is often transferred directly to the product in a predictable manner. masterorganicchemistry.com In contrast, reactions that proceed through intermediates that can lose their stereochemical integrity, such as planar carbocations, may be less stereospecific. gpi.ac.in

The synthesis of substituted indanes can exhibit high diastereoselectivity. For example, certain reductive coupling reactions followed by Dieckmann condensation have been shown to produce trans-disubstituted cyclopentane (B165970) derivatives with high diastereoselectivity. hbni.ac.in The stereoelectronic effects imparted by substituents, including those on a silicon atom, can play a significant role in controlling the stereochemical outcome of reactions. hbni.ac.in

Advanced Spectroscopic Characterization for Stereochemical and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Insights

NMR spectroscopy stands as a cornerstone technique for determining the stereochemistry and conformational preferences of organic molecules in solution. nih.gov By analyzing various NMR parameters such as chemical shifts, coupling constants, and through-space interactions, detailed information about the relative arrangement of atoms can be obtained.

The ¹H NMR spectrum of trans-1,2-Dimethylindan provides key information for its structural and stereochemical assignment. The signals corresponding to the methyl and benzylic protons are particularly informative. Due to the trans configuration, the two methyl groups (at C1 and C2) are in different chemical environments, leading to distinct resonance signals.

The benzylic protons, also located at the C1 and C2 positions, exhibit complex splitting patterns due to coupling with each other and with the adjacent methyl protons. The magnitude of the vicinal coupling constants (³J) between the benzylic protons is a critical parameter for confirming the trans stereochemistry. In a rigid five-membered ring, the dihedral angle between trans protons is typically close to 180°, resulting in a large coupling constant. Conversely, a cis configuration would lead to a smaller dihedral angle and a correspondingly smaller coupling constant.

Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide definitive evidence for the stereochemical arrangement. mdpi.com For trans-1,2-Dimethylindan, irradiation of one methyl group would not be expected to show a significant NOE enhancement on the other methyl group, as they are on opposite sides of the five-membered ring. In contrast, a cis isomer would exhibit a noticeable NOE effect between the proximate methyl groups.

A hypothetical ¹H NMR data table for trans-1,2-Dimethylindan is presented below, illustrating the expected chemical shifts and multiplicities.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Aromatic Protons7.10 - 7.30m-
H1 (Benzylic)~3.1m-
H2 (Benzylic)~2.8m-
1-CH₃ (Methyl)~1.2d~7
2-CH₃ (Methyl)~1.1d~7
CH₂ (Indan Ring)2.5 - 2.9m-

Note: This is a hypothetical data table for illustrative purposes. Actual chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in indan (B1671822) derivatives are influenced by the nature and stereochemistry of the substituents.

In trans-1,2-Dimethylindan, the two methyl carbons and the two benzylic carbons (C1 and C2) are expected to show distinct signals due to their non-equivalent environments. The chemical shifts of the aromatic carbons can also be affected by the alkyl substitution on the five-membered ring. The interpretation of these shifts, often aided by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), allows for the unambiguous assignment of all carbon signals in the molecule.

A representative ¹³C NMR data table for trans-1,2-Dimethylindan is provided below.

Carbon AssignmentChemical Shift (δ, ppm)
Aromatic Quaternary Carbons~145, ~142
Aromatic CH Carbons~127, ~125, ~124, ~123
C1 (Benzylic)~45
C2 (Benzylic)~40
CH₂ (Indan Ring)~35
1-CH₃ (Methyl)~18
2-CH₃ (Methyl)~15

Note: This is a hypothetical data table for illustrative purposes. Actual chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) in Isomeric Mixture Analysis and Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of trans-1,2-Dimethylindan, MS can confirm the molecular formula (C₁₁H₁₄) by identifying the molecular ion peak (M⁺) at m/z 146.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of indan derivatives often involves the loss of methyl groups and cleavage of the five-membered ring. While the mass spectra of stereoisomers are often very similar, subtle differences in the relative abundances of fragment ions can sometimes be used to distinguish between them, particularly when coupled with a separation technique like gas chromatography (GC-MS). The base peak in the spectrum of 1,2-dimethylindan is often observed at m/z 131, corresponding to the loss of a methyl group ([M-15]⁺).

Vibrational Spectroscopy (IR, Raman) for Structural Features

The IR spectrum of trans-1,2-Dimethylindan would be expected to show characteristic absorption bands for:

Aromatic C-H stretching: Above 3000 cm⁻¹

Aliphatic C-H stretching: Below 3000 cm⁻¹

Aromatic C=C stretching: In the region of 1600-1450 cm⁻¹

C-H bending vibrations: In the fingerprint region (below 1500 cm⁻¹)

While IR and Raman spectra are excellent for identifying the presence of the indan skeleton and the methyl groups, they are generally less sensitive to stereochemical differences compared to NMR spectroscopy. However, subtle variations in the fingerprint region might be observed between the cis and trans isomers.

Chromatographic Techniques for Stereoisomer Separation and Quantification (e.g., GC/MS, HPLC)

Chromatographic techniques are essential for the separation and quantification of stereoisomers. Gas chromatography (GC), often coupled with mass spectrometry (GC/MS), is a highly effective method for separating volatile compounds like trans-1,2-Dimethylindan from its cis isomer and other components in a mixture. The two isomers will likely have slightly different retention times on a suitable GC column due to differences in their boiling points and interactions with the stationary phase. This allows for their individual identification and quantification.

High-performance liquid chromatography (HPLC) can also be employed for the separation of indan derivatives. Chiral HPLC, using a chiral stationary phase, would be necessary to separate enantiomers if the starting material were a racemic mixture.

The combination of these chromatographic and spectroscopic techniques provides a comprehensive approach to the structural elucidation, stereochemical assignment, and purity assessment of trans-1,2-Dimethylindan.

Computational Chemistry and Molecular Modeling in Indan Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are foundational to understanding the behavior of molecules at an electronic level. These methods solve approximations of the Schrödinger equation to provide information on electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost with accuracy, making it ideal for studying molecules the size of indan (B1671822) derivatives. nih.gov DFT is employed to determine the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry—by finding the minimum energy structure on the potential energy surface. For trans-1,2-dimethylindan, the five-membered ring of the indan scaffold is not planar, leading to different possible conformations (e.g., envelope, twist). The orientation of the two methyl groups (pseudo-axial or pseudo-equatorial) also gives rise to distinct conformers.

DFT calculations, often using functionals like B3LYP, can precisely calculate the total electronic energy of each possible conformer. researchgate.netmdpi.com The conformer with the lowest calculated energy is predicted to be the most stable and, therefore, the most abundant form of the molecule. The energy differences between various conformers can also be quantified to understand the dynamics of their interconversion. researchgate.net For instance, a study on 1,2,7-thiadiazepane conformers used DFT to identify eleven different energy minima, with the most stable conformer being a twist-chair form. researchgate.net A similar approach for trans-1,2-dimethylindan would elucidate the relative stabilities of its various spatial arrangements.

Table 1: Illustrative DFT-Calculated Relative Energies for Conformers of an Indan Derivative This table presents hypothetical data to illustrate the typical output of DFT calculations for conformational analysis.

ConformerDescriptionRelative Energy (kcal/mol)Predicted Population (%)
Conformer A1,2-Diequatorial0.0095.8
Conformer B1-Equatorial, 2-Axial2.103.5
Conformer C1,2-Diaxial3.500.7

The electronic reactivity and properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability and electronic excitability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily excited. researchgate.net

DFT studies on indole (B1671886) derivatives, which share structural similarities with the indan core, have shown HOMO-LUMO energy gaps ranging from 6.20 eV to 7.71 eV, reflecting how different substituents can tune the electronic properties and reactivity of the core structure. mdpi.com Similar calculations for trans-1,2-dimethylindan would provide a quantitative measure of its electronic stability and predict its behavior in chemical reactions. In radical species, the Singly Occupied Molecular Orbital (SOMO) becomes the key frontier orbital. While not directly applicable to the closed-shell trans-1,2-dimethylindan, it is a crucial concept in the study of its radical ions.

Spiroconjugation is a specific type of orbital interaction that occurs in spiro compounds, where two rings are joined by a single common atom. This interaction involves the through-space overlap of p-orbitals on atoms adjacent to the spiro-center, which can influence the molecule's electronic properties. While trans-1,2-dimethylindan is not a spiro compound, analysis of its molecular orbitals could reveal other important through-bond or through-space interactions that define its chemical character.

Table 2: Example Frontier Orbital Energies from DFT Studies on Indole Derivatives Data adapted from studies on substituted indoles to illustrate the concept of HOMO-LUMO analysis.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Indole Derivative 4d-9.15-2.956.20
Indole Derivative 4h-9.21-2.986.23
Indole Derivative 4g-9.87-2.867.01
Indole Derivative 4e-10.33-2.627.71

Molecular Mechanics (MM) and Conformational Searching

While quantum mechanics provides high accuracy, it is computationally intensive. Molecular Mechanics (MM) offers a faster, classical mechanics-based alternative for exploring the vast number of possible conformations a flexible molecule can adopt. youtube.com MM methods model a molecule as a collection of atoms connected by springs, using a set of parameters known as a force field to calculate the potential energy of a given conformation.

Conformational searching is a computational procedure that uses MM to systematically or randomly explore the potential energy surface of a molecule to identify its low-energy conformers. scholaris.cacalcus.cloud Methods like systematic rotation of dihedral angles or stochastic approaches such as Monte Carlo searches are employed to generate a wide range of different 3D structures. youtube.com Each generated structure is then subjected to energy minimization to locate the nearest local energy minimum. This process results in an ensemble of stable conformers, which can then be ranked by energy. For a molecule like trans-1,2-dimethylindan, a conformational search would be essential to ensure that all relevant low-energy structures are identified before proceeding with more computationally expensive DFT calculations on the most promising candidates. youtube.com

In Silico Studies of Molecular Interactions and Binding

The indan scaffold is a common feature in many biologically active molecules and potential drug candidates. In silico methods are crucial for predicting and analyzing how indan-based ligands might interact with biological targets such as proteins and enzymes.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). nih.gov The process involves placing the ligand, such as trans-1,2-dimethylindan, into the binding site of a target protein and evaluating the goodness of fit using a scoring function. This function estimates the binding free energy, with more negative scores typically indicating a stronger, more favorable interaction. ijpsonline.com

Docking studies are instrumental in virtual screening, where large libraries of compounds are computationally tested against a protein target to identify potential hits. acs.org Research on indazole and indole derivatives has demonstrated the utility of this approach, with docking studies successfully identifying compounds with high binding affinities (e.g., binding energies of -7.3 kcal/mol to -12.4 kcal/mol) to cancer and diabetes-related protein targets. ijpsonline.comacs.orgresearchgate.net These simulations also provide a detailed 3D model of the protein-ligand complex, revealing key interactions like hydrogen bonds and hydrophobic contacts that stabilize the binding.

Table 3: Representative Molecular Docking Scores for Indan-like Scaffolds with Various Protein Targets This table compiles data from different studies to illustrate the range of binding energies observed for indan-related structures.

Ligand ScaffoldProtein TargetTarget ClassBinding Energy (kcal/mol)
Indazole DerivativeK-Ras ReceptorOncoprotein-7.3
Indazole DerivativeRenal Cancer Receptor (6FEW)Kinase-8.8
Plumbago Zeylanica CompoundPancreatic α-Amylase (3OLD)Hydrolase-10.58
Naphthoquinone-Amine HybridBacterial Efflux Pump (5ENO)Transporter-12.4

While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.gov MD simulations apply the laws of classical mechanics to model the movements and interactions of all atoms in the system, including the protein, the ligand, and surrounding solvent molecules, typically over a timescale of nanoseconds to microseconds. researchgate.netuzh.ch

A key application of MD is to assess the stability of a binding pose predicted by docking. researchgate.net After placing the ligand in the protein's active site, an MD simulation is run to observe whether the ligand remains stably bound or if it drifts away from its initial position. The Root Mean Square Deviation (RMSD) of the ligand's atomic positions relative to its starting pose is a common metric used to quantify this stability. A low and stable RMSD value throughout the simulation suggests a stable and persistent binding interaction, validating the docking result. nih.gov Conversely, a high and fluctuating RMSD may indicate an unstable or transient interaction. MD simulations also provide insights into the flexibility of the protein and how it might adapt its conformation to accommodate the ligand. nih.gov

Applications of Indan Derivatives in Asymmetric Synthesis and Catalysis

Indan-Derived Chiral Ligands and Catalysts in Metal-Catalyzed Asymmetric Processes

Catalytic Asymmetric Allylic Substitution

The investigation confirms that while the indan (B1671822) scaffold is present in various other chiral ligands and auxiliaries documented in chemical literature, the specific "1,2-Dimethylindan, trans-" derivative does not appear to be a compound that has been developed or reported for these purposes. The field of asymmetric synthesis relies on a diverse range of chiral molecules, often referred to as the "chiral pool," which includes naturally derived compounds like amino acids, terpenes, and carbohydrates, as well as synthetically developed structures such as oxazolidinones and camphorsultam. nih.govwikipedia.org These established auxiliaries and ligands are selected for their ability to reliably control the stereochemical outcome of a reaction. sigmaaldrich.com

However, there is no indication in the available scientific literature that "1,2-Dimethylindan, trans-" has been utilized or studied in this capacity. Consequently, the creation of a detailed, informative, and scientifically accurate article strictly adhering to the requested outline is not possible based on current public knowledge. No research findings or data tables concerning its efficacy or application in the specified reactions could be generated.

Molecular Mechanisms of Interaction for Indan Derivatives in Biological Contexts

Structure-Activity Relationships and Molecular Basis of Selectivity

The biological activity of indan (B1671822) derivatives is intricately linked to their structural features. The core indan structure, consisting of a fused benzene (B151609) and cyclopentane (B165970) ring, provides a rigid scaffold that can be functionalized at various positions to achieve selective interactions with biological macromolecules. The nature, position, and stereochemistry of these substituents are critical determinants of a compound's potency and selectivity.

Interaction with Enzyme Active Sites (e.g., COX-2, DNA Gyrase, Dihydrofolate Reductase)

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is a key mediator of inflammation and pain. Certain arylidene indanone derivatives have been investigated as potential COX-2 inhibitors. The α,β-unsaturated ketone moiety within the indanone structure can be crucial for interacting with the active site of the enzyme. The potency of these inhibitors is often influenced by the substituents on the arylidene ring, which can form specific interactions with amino acid residues in the COX-2 active site, such as hydrogen bonds and hydrophobic interactions.

DNA Gyrase: This bacterial enzyme is a validated target for antibacterial agents. While no direct inhibition by simple indan derivatives has been prominently reported, the rigid bicyclic structure of indan could serve as a scaffold to position functional groups in a manner that could interfere with the ATPase activity of the GyrB subunit or the DNA cleavage and re-ligation process mediated by the GyrA subunit. The development of novel DNA gyrase inhibitors often involves scaffolds that can mimic the binding of ATP or DNA.

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in the synthesis of nucleic acids and amino acids, making it a target for anticancer and antimicrobial drugs. Inhibitors of DHFR typically mimic the structure of the natural substrate, dihydrofolate. An appropriately substituted indan derivative could potentially be designed to fit into the active site of DHFR, with functional groups positioned to interact with key residues and disrupt the catalytic cycle.

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, Nrf2, HO-1)

Recent research has highlighted the ability of certain indan derivatives to modulate key intracellular signaling pathways involved in inflammation and oxidative stress.

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. One study has shown that a specific arylidene indanone derivative, 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18), can exert anti-inflammatory effects by modulating this pathway. This compound was found to inhibit the nuclear translocation of NF-κB, a critical step in its activation. By preventing NF-κB from entering the nucleus, the transcription of pro-inflammatory genes is suppressed.

Nrf2 and HO-1 Signaling Pathway: The nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1). The same study on IPX-18 demonstrated its ability to activate the Nrf2 signaling pathway. Activation of Nrf2 leads to the upregulation of HO-1, which plays a crucial role in cellular defense against oxidative stress and inflammation. This dual modulation of NF-κB and Nrf2 pathways by an indan derivative highlights a promising strategy for the development of anti-inflammatory agents with a multi-pronged mechanism of action.

Stereochemical Influence on Molecular Recognition and Pathway Engagement

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets. The three-dimensional arrangement of atoms in a molecule, particularly at chiral centers, can significantly impact its binding affinity, efficacy, and selectivity. For 1,2-Dimethylindan, the trans configuration of the two methyl groups will dictate a specific spatial orientation that influences how the molecule presents itself to a biological target.

While specific studies on the stereochemical influence of 1,2-Dimethylindan, trans- on molecular recognition are not available, the principle of stereoselectivity is well-established in pharmacology. The cis and trans isomers of a substituted indan can exhibit vastly different biological activities. For instance, the relative orientation of substituents can determine whether a molecule can fit into the active site of an enzyme or the binding pocket of a receptor. One isomer might be a potent agonist, while the other could be an antagonist or completely inactive. This is because the precise arrangement of functional groups is often necessary to form the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that govern molecular recognition. Therefore, the trans configuration of 1,2-Dimethylindan is a critical feature that would need to be considered in any investigation of its biological activity.

Design of Indan-Based Chemical Probes for Mechanistic Biological Research

The rigid and readily functionalizable scaffold of indan makes it an attractive core for the design of chemical probes to investigate biological processes. Chemical probes are small molecules designed to selectively interact with a specific biological target, allowing for the study of its function in a cellular or in vivo context.

Indan-based fluorescent probes have been developed for various applications. For example, researchers have designed and synthesized indane derivatives with donor-π-acceptor (D-π-A) structures to serve as fluorescent imaging probes for the detection of amyloid-β aggregates, which are a hallmark of Alzheimer's disease. nih.gov These probes exhibit changes in their fluorescence properties upon binding to the amyloid aggregates, enabling their visualization. nih.gov The indan scaffold provides the necessary structural rigidity and can be modified with different donor and acceptor groups to fine-tune the photophysical properties of the probe.

Furthermore, the indanone moiety, a derivative of indan, is considered a valuable scaffold for developing small molecule chemical probes with a strong affinity for enzymes associated with neurodegenerative disorders. nih.gov By attaching appropriate functional groups, these indanone-based probes can be designed to selectively target and report on the activity of specific enzymes, thereby aiding in the elucidation of their roles in disease pathology.

Q & A

Basic: What established methods ensure high stereochemical purity in synthesizing trans-1,2-Dimethylindan?

Answer:
Stereoselective synthesis can be achieved via catalytic hydrogenation of 1,2-dimethylindene using chiral catalysts (e.g., Wilkinson’s catalyst with (R)-BINAP ligands) under controlled pressure and temperature. Post-synthesis, validate stereochemistry using gas chromatography-mass spectrometry (GC-MS) coupled with chiral columns and cross-reference retention times against CAS-registered stereoisomer data .

Basic: How should researchers characterize the structural and stereochemical properties of trans-1,2-Dimethylindan?

Answer:
Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assign proton environments and carbon frameworks, supported by X-ray crystallography for absolute configuration confirmation. Cross-validate spectral data with authoritative databases like CAS Common Chemistry and ChemIDplus to ensure alignment with reported values .

Advanced: How can computational models and experimental data resolve discrepancies in trans-1,2-Dimethylindan’s thermodynamic stability predictions?

Answer:
Employ density functional theory (DFT) to calculate thermodynamic parameters (e.g., Gibbs free energy, enthalpy) and compare with experimental calorimetry data (e.g., differential scanning calorimetry). If contradictions arise, reassess computational basis sets (e.g., B3LYP vs. M06-2X) and experimental conditions (e.g., solvent effects, purity) to identify systematic errors .

Advanced: What experimental design principles mitigate bias in studying trans-1,2-Dimethylindan’s environmental degradation pathways?

Answer:
Design a multi-arm study with abiotic (e.g., UV exposure, pH variation) and biotic (microbial consortia) conditions. Use isotopic labeling (e.g., ¹³C-labeled analogs) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track degradation products. Include negative controls (e.g., sterile samples) and statistical randomization to minimize confounding variables .

Basic: What protocols ensure reproducibility in synthesizing trans-1,2-Dimethylindan?

Answer:
Document reaction parameters (catalyst loading, solvent purity, reaction time) in granular detail. Use internal standards (e.g., deuterated analogs) during GC-MS analysis to calibrate instrument sensitivity. Share raw datasets and spectra in open repositories to facilitate peer validation .

Advanced: How can researchers address conflicting spectral data for trans-1,2-Dimethylindan in collaborative studies?

Answer:
Establish a standardized protocol for data collection (e.g., NMR pulse sequences, solvent suppression techniques) across labs. Use consensus reference materials (e.g., NIST-traceable standards) and blinded data analysis to reduce inter-lab variability. Publish contradictory findings with transparent methodology to invite community scrutiny .

Basic: What are the best practices for retrieving and verifying chemical data on trans-1,2-Dimethylindan?

Answer:
Prioritize primary sources (e.g., peer-reviewed journals, CAS Registry) over secondary databases. Cross-check physical properties (e.g., boiling point, log P) across ChemIDplus, FDA GSRS, and DTP/NCI entries. Flag discrepancies in metadata (e.g., CAS RN 822-50-4) for further investigation .

Advanced: How to design a mechanistic study probing trans-1,2-Dimethylindan’s reactivity in catalytic systems?

Answer:
Use kinetic isotope effects (KIE) and in-situ spectroscopic techniques (e.g., FTIR, Raman) to identify rate-determining steps and intermediate species. Compare experimental activation energies with computational transition-state models to validate proposed mechanisms .

Basic: What ethical considerations apply when publishing trans-1,2-Dimethylindan research involving human-derived samples?

Answer:
Obtain ethics board approval for biomonitoring studies, specifying participant selection criteria (e.g., exclusion of immunosuppressed individuals). Use de-identified data and secure storage for biological samples. Disclose conflicts of interest and funding sources in manuscripts .

Advanced: How can machine learning optimize synthetic routes for trans-1,2-Dimethylindan derivatives?

Answer:
Train neural networks on reaction databases (e.g., Reaxys) to predict optimal conditions (solvent, catalyst, temperature) for target derivatives. Validate predictions with high-throughput experimentation (HTE) and Bayesian optimization to iteratively refine models .

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